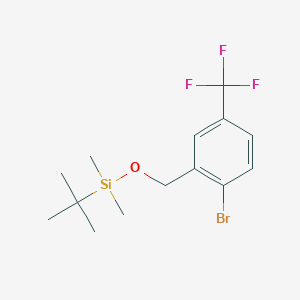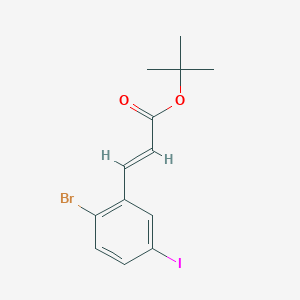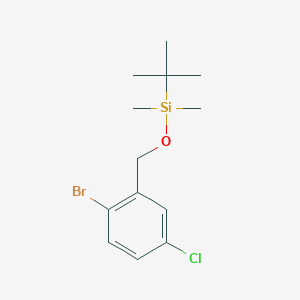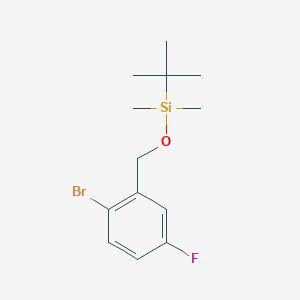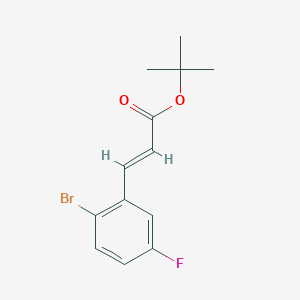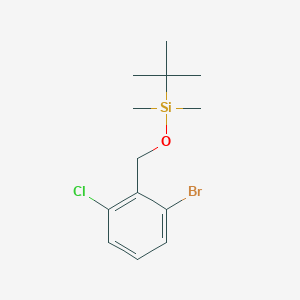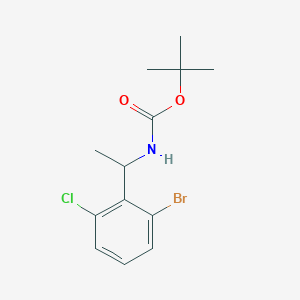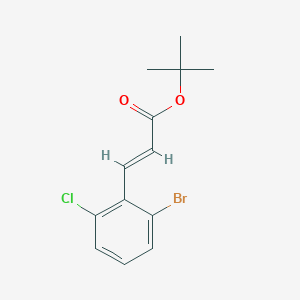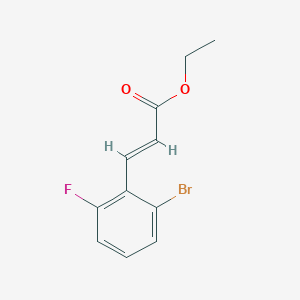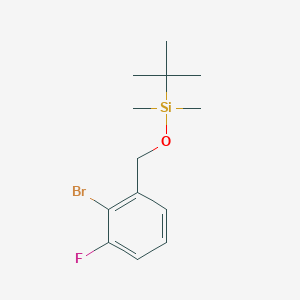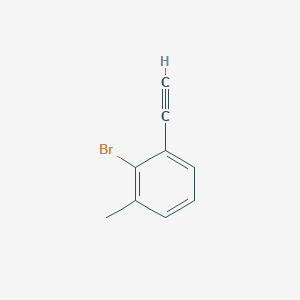
2-Bromo-1-ethynyl-3-methylbenzene
Übersicht
Beschreibung
2-Bromo-1-ethynyl-3-methylbenzene is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-ethynyl-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-ethynyl-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidation of Methylbenzenes : A cobalt-copper-bromide catalyst system, which includes similar compounds to 2-Bromo-1-ethynyl-3-methylbenzene, is effective in oxidizing methylbenzenes. This process yields high-selectivity benzyl acetates and benzaldehydes, suggesting potential applications in polymethylbenzene oxidation (Okada & Kamiya, 1981).
Synthetic Applications : Compounds related to 2-Bromo-1-ethynyl-3-methylbenzene, such as Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, are used as synthetic equivalents in reactions with dimethyl malonate, indicating their utility in organic synthesis (Vasin et al., 2016).
Synthesis of Bromo-Substituted Benzene Derivatives : The synthesis of 1-Bromo-2,4-dinitrobenzene, a related compound, demonstrates high yield and purity, making it useful for medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
Ring Expansion Reactions : The reaction of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene with 3-hexyne, involving a compound structurally similar to 2-Bromo-1-ethynyl-3-methylbenzene, leads to the synthesis of complex hydrocarbons, showcasing the versatility of bromo-substituted compounds in ring expansion and complex molecule synthesis (Agou et al., 2015).
Catalysis in Domino Processes : The CuI-catalyzed domino process that transforms 1-bromo-2-iodobenzenes and beta-keto esters into 2,3-disubstituted benzofurans, a process that can be related to the reactivity of 2-Bromo-1-ethynyl-3-methylbenzene, indicates potential for producing diverse benzofuran structures (Lu et al., 2007).
Synthesis of Ethynylated Compounds : Sequential Sonogashira and Suzuki couplings in water enable the synthesis of ethynylated biaryls and asymmetric diethynylated benzene derivatives, processes that could potentially involve 2-Bromo-1-ethynyl-3-methylbenzene as a starting material or intermediate (Hassaneen et al., 2015).
Eigenschaften
IUPAC Name |
2-bromo-1-ethynyl-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQWEJSARDGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethynyl-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



